1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- is an organosilicon compound that features a unique structure combining silicon, oxygen, and carbon atoms
Vorbereitungsmethoden
The synthesis of 1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- typically involves the reaction of phenyl-substituted silanes with cyclic ethers under specific conditions. One common method includes the use of a Grignard reagent to introduce the phenyl group, followed by cyclization to form the desired ring structure. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- exerts its effects involves its interaction with molecular targets through its silicon and oxygen atoms. These interactions can lead to the formation of stable complexes, which can then participate in various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in drug development or materials science.
Vergleich Mit ähnlichen Verbindungen
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- can be compared with other organosilicon compounds, such as:
1-Oxa-2-silacyclohexane: Lacks the phenyl group, resulting in different reactivity and applications.
2,2-Dimethyl-1,3-dioxasilinane: Contains a similar ring structure but with different substituents, leading to variations in chemical behavior.
Phenylsilane: A simpler compound with a single silicon-phenyl bond, used as a precursor in various syntheses.
Eigenschaften
CAS-Nummer |
119092-92-1 |
---|---|
Molekularformel |
C12H16OSi |
Molekulargewicht |
204.34 g/mol |
IUPAC-Name |
2,2-dimethyl-6-phenyl-5,6-dihydrooxasiline |
InChI |
InChI=1S/C12H16OSi/c1-14(2)10-6-9-12(13-14)11-7-4-3-5-8-11/h3-8,10,12H,9H2,1-2H3 |
InChI-Schlüssel |
IKPNXAIGJZHKQY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C=CCC(O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.